2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide
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Description
2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a useful research compound. Its molecular formula is C14H19N3O9 and its molecular weight is 373.32 g/mol. The purity is usually 95%.
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Biological Activity
2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a synthetic carbohydrate derivative with potential applications in medicinal chemistry and glycoscience. This article delves into its biological activity, mechanisms of action, and implications for therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₉
- Molecular Weight : 373.315 g/mol
- Appearance : White powder, stable at low temperatures
- Purity : Typically around 97% .
The compound features an azide functional group (-N₃) linked to a tetra-acetylated derivative of alpha-D-mannopyranose. This unique structure enhances its reactivity and potential biological interactions.
Target Enzymes and Pathways
This compound primarily interacts with specific enzymes involved in carbohydrate metabolism. Its azide group can act as a substrate for various glycosidases, potentially leading to the inhibition of cell growth in bacterial systems.
- Enzyme Interaction : The compound has shown interaction with β-galactosidase enzymes from Escherichia coli, where it serves as a substrate that, upon hydrolysis, produces azide which inhibits cellular proliferation .
- Biochemical Pathways : It is involved in the hydrolysis of beta-1,4-galactan linkages in arabinogalactan type I, affecting microbial growth by disrupting essential metabolic pathways .
Antimicrobial Properties
Initial studies indicate that this compound exhibits antimicrobial activity by inhibiting the growth of bacteria such as E. coli through its enzymatic interactions. This suggests potential use as an antimicrobial agent in therapeutic applications.
Glycoconjugate Synthesis
The compound is also utilized in the synthesis of N-linked glycopeptides and other glycoconjugates due to its ability to participate in "click" chemistry reactions. This makes it valuable for developing targeted drug delivery systems and vaccines .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Azido-2-deoxy-D-glucose | Azido group on glucose | Directly involved in metabolic pathways |
1-Azido-1-deoxy-D-mannose | Azido group on mannose | Less acetylation than the tetra-acetyl form |
2,3-di-O-acetyl-alpha-D-mannopyranosyl azide | Partial acetylation | Lacks two acetyl groups compared to the target |
Tetra-O-acetyl-alpha-D-glucopyranosyl azide | Similar acetylation pattern but different sugar | Glucose vs. mannose structure |
This table highlights the specific structural arrangement of this compound that enhances its reactivity and potential applications in glycoscience and medicinal chemistry .
Case Studies and Research Findings
Research has demonstrated various applications of this compound:
- Glycoconjugate Vaccines : Studies have explored its role in developing vaccines targeting glycan epitopes to elicit selective immune responses .
- Antimicrobial Studies : Investigations into its effects on bacterial growth have shown promising results in inhibiting E. coli, indicating potential therapeutic uses .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-azidooxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13992-25-1 |
Source
|
Record name | NSC272456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.